Zoanthamine

Descripción

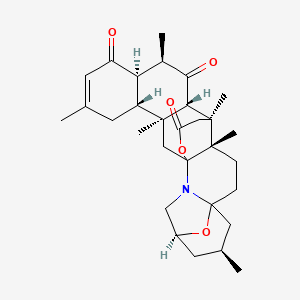

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

93426-90-5 |

|---|---|

Fórmula molecular |

C30H41NO5 |

Peso molecular |

495.6 g/mol |

Nombre IUPAC |

(3S,4R,9R,10R,12S,13S,14S,19S,21S)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione |

InChI |

InChI=1S/C30H41NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h11,17-20,23,25H,7-10,12-15H2,1-6H3/t17-,18+,19-,20+,23-,25-,26-,27-,28-,29?,30?/m0/s1 |

Clave InChI |

MHFATIOKBJDEOV-XXBWCJAGSA-N |

SMILES |

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C |

SMILES isomérico |

C[C@H]1C[C@H]2CN3C(C1)(O2)CC[C@@]4(C35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7[C@H](C(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C)C |

SMILES canónico |

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C |

Sinónimos |

zoanthamine |

Origen del producto |

United States |

Isolation, Distribution, and Chemical Diversity of Zoanthamine Type Alkaloids

Marine Biological Sources of Zoanthamine Alkaloids

The primary sources of this compound alkaloids are marine invertebrates belonging to the genus Zoanthus, which are commonly found in the temperate and tropical coastal regions of the Indo-Pacific and Atlantic Oceans. researchgate.netcore.ac.uk These organisms, often referred to as "sea mats," are known to produce a diverse array of secondary metabolites. To date, over 38 different this compound-type alkaloids have been identified from various Zoanthus species. mdpi.comresearchgate.net

The geographical and species-specific distribution of these alkaloids is a subject of ongoing research. For instance, the first this compound was isolated from an unidentified Zoanthus species off the Visakhapatnam coast of India. caltech.edu Subsequent studies have led to the isolation of various congeners from different locations. For example, northis compound was identified in a Zoanthus species from the Amami Islands in Japan. nih.gov More recently, a chemical investigation of Zoanthus cf. pulchellus from the Santa Elena Peninsula in Ecuador led to the discovery of two new this compound alkaloids: 3-acetoxynorthis compound and 3-acetoxythis compound, along with known derivatives. mdpi.com This was the first report of this compound-type alkaloids from this species in the Tropical Eastern Pacific. mdpi.com Similarly, a study on Zoanthus vietnamensis from the northern coast of Taiwan resulted in the discovery of two novel and twelve new this compound alkaloids. acs.org

The table below provides a summary of selected this compound alkaloids, the Zoanthus species from which they were isolated, and their geographical origin.

| Alkaloid Name | Source Organism | Geographical Location |

| This compound | Zoanthus sp. | Visakhapatnam, India |

| Zoanthenamine (B12801041) | Zoanthus sp. | Bay of Bengal |

| Zoanthenamide | Zoanthus sp. | Bay of Bengal |

| Northis compound | Zoanthus sp. | Amami Island, Japan |

| Oxythis compound | Zoanthus sp. | - |

| Kuroshine A | Zoanthus kuroshio | Taiwan |

| 3-acetoxynorthis compound | Zoanthus cf. pulchellus | Santa Elena Peninsula, Ecuador |

| 3-acetoxythis compound | Zoanthus cf. pulchellus | Santa Elena Peninsula, Ecuador |

| Zoanide A | Zoanthus vietnamensis | Northern Taiwan |

| Zoanide B | Zoanthus vietnamensis | Northern Taiwan |

Interplay with Symbiotic Microorganisms in this compound Production

The biosynthesis of this compound alkaloids is a complex process that is not yet fully understood. A significant factor in their production is the symbiotic relationship between Zoanthus species and dinoflagellate algae of the genus Symbiodinium. caltech.educaltech.edu These photosynthetic microorganisms, commonly known as zooxanthellae, live within the tissues of the zoanthids. caltech.edu

It is widely believed that these symbionts play a crucial role in the synthesis of the precursor molecules for this compound alkaloids. ulpgc.es Research has led to the isolation of a C30 alkaloid named zooxanthellamine from cultured Symbiodinium sp. caltech.eduresearchgate.net This compound is considered a plausible precursor for the biosynthesis of zoanthamines. researchgate.netespol.edu.ec The prevailing hypothesis suggests a "metabolic handoff," where the symbiotic algae produce key building blocks that the zoanthid host then modifies to create the final complex alkaloid structures. ulpgc.es

Interestingly, not all Zoanthus species produce zoanthamines. For example, a study of Zoanthus cf. sociatus collected in the same area as a this compound-producing Zoanthus cf. pulchellus found no evidence of these alkaloids. espol.edu.ec This suggests that the presence of a specific type of symbiont capable of producing the necessary precursors is essential for this compound production. espol.edu.ecespol.edu.ec Therefore, the distribution of this compound-producing Zoanthus species may be linked to the distribution of their specific Symbiodinium partners. espol.edu.ec

Structural Classification and Nomenclature of this compound Congeners

The this compound alkaloids are characterized by a unique and complex polycyclic skeleton, which includes an unusual azepane ring. mdpi.comcsic.es Their structural diversity has led to a classification system to organize the growing number of known congeners.

Type I and Type II Zoanthamines

A primary classification divides the this compound family into two main groups based on the substitution at the C-19 position. researchgate.netespol.edu.ec

Type I Zoanthamines: These alkaloids possess a methyl group at the C-19 position. researchgate.netacs.org this compound itself is the archetypal member of this group. acs.org

Type II Zoanthamines (Norzoanthamines): This group is characterized by the absence of the C-19 methyl group. researchgate.netresearchgate.net Northis compound is the principal compound in this category. researchgate.net It has been proposed that norzoanthamines may be biosynthetically derived from Type I zoanthamines through an oxidative demethylation process. caltech.educaltech.edu

Northis compound and Other Structurally Related Alkaloids (e.g., kuroshines, zoaramine)

Beyond the Type I and Type II classification, further structural variations give rise to other related alkaloids.

Kuroshines: This small group of alkaloids shares the general this compound scaffold but with distinct structural modifications. csic.esresearchgate.net They have been isolated from Zoanthus kuroshio and are considered specific chemical markers for this species. espol.edu.ecacs.org

Zoaramine: This compound, along with zoarenone, belongs to the northis compound family and was isolated from Zoanthus pulchellus. espol.edu.ecresearchgate.net These molecules possess complex structures that have been elucidated through advanced spectroscopic techniques. researchgate.net

The structural diversity within the this compound family is vast, with numerous congeners featuring variations such as hydroxylation, acetylation, and halogenation at different positions on the core skeleton. mdpi.comacs.org

Metabolomics and Chemotaxonomic Applications in Zoantharian Systematics

The chemical diversity of this compound alkaloids has proven to be a valuable tool in the field of chemotaxonomy, which uses chemical characters to classify organisms. peerj.comdntb.gov.ua Metabolomics, the large-scale study of small molecules within a biological system, has emerged as a powerful approach for this purpose. researchgate.net

By analyzing the chemical profiles of different zoantharian species, researchers can identify unique chemical markers that can help to distinguish between them. acs.org This is particularly useful for the genus Parazoanthus, a polyphyletic group whose classification has been a subject of debate. researchgate.net

Studies have shown that certain specialized metabolites, including zoanthamines and other alkaloids, can serve as biomarkers for specific zoantharian species. peerj.com For example, the presence of kuroshines appears to be a distinct chemical signature for Zoanthus kuroshio. espol.edu.ec Furthermore, metabolomic fingerprinting of Parazoanthus axinellae has revealed clear chemical differences between its various morphotypes, which were not correlated with their geographical location. researchgate.net This suggests that chemical profiles can provide insights into taxonomic relationships that may not be apparent from morphology or genetics alone.

The application of untargeted metabolomics using techniques like UHPLC-HRMS has been shown to be an efficient complementary tool for the taxonomic classification of zoantharians. espol.edu.ecpeerj.com This approach not only aids in the identification of known compounds but also facilitates the discovery of novel natural products with potential applications. acs.org

Elucidation of Zoanthamine Structure and Absolute Configuration

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the initial characterization and structural determination of zoanthamine and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the primary data for establishing connectivity and molecular formula, while single-crystal X-ray diffraction offers definitive proof of the three-dimensional structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HMQC, HMBC, ROESY)

NMR spectroscopy is the cornerstone for elucidating the complex molecular framework of this compound alkaloids. measurlabs.commeasurlabs.com A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the structure. mdpi.comemerypharma.com

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial, crucial information. The ¹H NMR spectrum reveals the number and chemical environment of protons, including characteristic signals for methyl groups, olefinic protons, and methines. mdpi.commdpi.com For instance, the ¹H NMR spectrum of a this compound analogue typically shows several methyl singlets and a distinctive downfield signal for the olefinic proton at C-16. mdpi.com The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, including carbonyls from ketones and esters that are common in this class of compounds. acs.org

2D NMR: Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between nuclei. princeton.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is used to trace out spin systems and connect adjacent protons, helping to build fragments of the molecule. princeton.educore.ac.uk

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.eduepfl.ch This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons over two to four bonds, connecting the fragments established by COSY and identifying quaternary carbons which lack attached protons. mdpi.comepfl.ch For example, HMBC correlations can link a methyl proton to adjacent quaternary carbons, bridging different parts of the polycyclic system. emerypharma.com

ROESY/NOESY (Rotating-frame/Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining the relative stereochemistry of the molecule. They identify protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net The observation of specific cross-peaks in ROESY or NOESY spectra allows for the establishment of the relative configuration of the numerous stereocenters in the this compound core. mdpi.com

The combined interpretation of these NMR data allows for the complete assignment of all proton and carbon signals and the deduction of the planar structure and relative configuration of this compound alkaloids. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 3-acetoxynorthis compound (1) in CDCl₃ mdpi.com

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 2 | 45.3 | 3.24, t (7.0) |

| 3 | 72.5 | 4.62, br t (3.0) |

| 4 | 26.0 | 2.44, br sext (5.5) |

| 6 | 90.1 | - |

| 7 | 40.3 | 1.92, dd (12.0, 6.0) |

| 9 | 40.0 | - |

| 10 | 100.9 | - |

| 12 | 41.8 | 2.08, d (13.0) |

| 13 | 48.1 | 2.20, td (12.0, 4.5) |

| 14 | 22.4 | 2.26, br s |

| 15 | 160.0 | - |

| 16 | 125.6 | 5.90, s |

| 17 | 198.5 | - |

| 18 | 46.4 | 2.69, td (12.0, 6.5) |

| 20 | 209.0 | - |

| 21 | 59.1 | 2.83, s |

| 22 | 36.5 | - |

| 23 | 75.6 | 3.65, d (20.0); 4.58, br d (6.5) |

| 24 | 172.3 | - |

| 25 | 21.1 | 0.99, s |

| 27 | 24.4 | 2.00, s |

| 28 | 18.5 | 0.97, s |

| 29 | 18.4 | 1.15, s |

| 30 | 16.3 | 0.87, d (7.0) |

| 1' (Ac) | 170.8 | - |

| 2' (Ac) | 21.1 | 2.06, s |

High-Resolution Mass Spectrometry (HRMS, HR-ESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly using Electrospray Ionization (ESI), is a critical tool for determining the elemental composition of this compound alkaloids. mdpi.comacs.org HR-ESIMS provides highly accurate mass measurements of the protonated molecule [M+H]⁺, allowing for the calculation of a unique molecular formula. mdpi.compreprints.org This information is fundamental as it establishes the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule, and allows for the calculation of the degree of unsaturation (or indices of hydrogen deficiency). acs.org This index is vital for confirming the number of rings and double bonds deduced from NMR data. For example, the molecular formula C₃₀H₃₉NO₇ for a this compound derivative was determined from its HR-ESIMS and NMR data, indicating 12 degrees of unsaturation. acs.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of crystalline compounds. carleton.eduspbu.ru When suitable crystals of a this compound alkaloid can be grown, this technique provides precise information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers. nih.govuni-ulm.de The analysis of the diffraction pattern of X-rays (often from a Cu Kα source) passing through a single crystal allows for the generation of a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined. nih.govcaltech.edu The absolute configuration of novel derivatives, such as zoanone A, has been unequivocally established using this method. nih.gov This technique was instrumental in the initial discovery of the this compound skeleton and remains the gold standard for confirming structures proposed by spectroscopic and computational means. caltech.edu

Computational Approaches for Stereochemical Assignment

While X-ray crystallography provides definitive structural proof, obtaining suitable crystals can be challenging. In such cases, and to corroborate spectroscopic data, computational methods have become indispensable tools for assigning the correct stereochemistry from a set of possible diastereoisomers.

Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the properties of molecules, including NMR chemical shifts. researchgate.netnih.gov The general protocol involves several steps: first, a conformational search is performed for each potential diastereoisomer using molecular mechanics. researchgate.net The resulting low-energy conformers then undergo geometry optimization using a specific DFT functional and basis set. mdpi.comescholarship.org Following optimization, the NMR shielding constants for each atom in each conformer are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding constants are then converted to chemical shifts and averaged based on the Boltzmann population of the conformers. researchgate.net The resulting predicted ¹H and ¹³C NMR spectra for each candidate structure can then be compared with the experimental data to identify the most likely isomer. acs.org

DP4+ Probability Calculations for Diastereoisomer Discrimination

DP4+ is an advanced statistical method that enhances the confidence in stereochemical assignments made using DFT-calculated NMR data. researchgate.netacs.org It provides a probability score for each candidate diastereoisomer by comparing its DFT-calculated ¹H and ¹³C chemical shifts with the experimental values. acs.orgacs.org The DP4+ method improves upon the original DP4 by incorporating unscaled NMR data and using higher levels of theory for the calculations, which leads to a significant improvement in the accuracy of the assignment. acs.org This approach has been successfully applied in the structural elucidation of newly discovered this compound alkaloids, where it can reliably distinguish between multiple potential stereoisomers and provide a high level of confidence in the final structural assignment, especially when X-ray data is unavailable. acs.orgresearchgate.net

Biosynthetic Hypotheses and Proposed Pathways of Zoanthamine Alkaloids

Proposed Precursor Origins: Triterpenoid (B12794562) vs. Polyketide Hypotheses

The debate over the fundamental building blocks of zoanthamine alkaloids has centered on two main hypotheses: a triterpenoid origin and a polyketide origin.

When this compound was first isolated in 1984, its C30 carbon skeleton led researchers to propose a triterpenoid origin. espol.edu.eccaltech.edu This was a logical initial speculation, given that triterpenoids are also 30-carbon compounds. However, a significant challenge to this hypothesis was the carbon skeleton of this compound, which deviates substantially from the typical head-to-tail isoprene (B109036) connectivity seen in normal polyisoprenoid systems. espol.edu.eccaltech.edu

An alternative and more widely supported hypothesis, proposed by Uemura, suggests that zoanthamines arise from a polyketide pathway. espol.edu.eccaltech.educaltech.edu This theory posits that a linear polyketide precursor, possibly starting with a glycine (B1666218) unit to incorporate the nitrogen atom, undergoes a series of cyclizations to form the complex this compound core. espol.edu.eccaltech.edu This polyketide hypothesis is considered more plausible as it can more readily account for the arrangement of atoms and the extensive oxygenation observed in the various this compound analogues. caltech.educaltech.edu The proposed polyketide origin is similar to the biosynthetic pathways suggested for other complex marine toxins, such as palytoxin. espol.edu.ec The ambiguity regarding the precursor remains a key question in the biosynthesis of this unique class of alkaloids. nih.gov

Role of Symbiotic Algae in this compound Biosynthesis

A critical factor complicating the study of this compound biosynthesis is the intimate symbiotic relationship between the host zoanthids (Zoanthus sp.) and dinoflagellate algae, commonly of the genus Symbiodinium. caltech.educaltech.edu These microalgae, often called zooxanthellae, live within the tissues of the zoanthid and are known to be involved in the production of various secondary metabolites. caltech.educaltech.edu

There is strong evidence supporting the idea that these symbiotic algae are the true producers, or at least key contributors, to the biosynthesis of this compound alkaloids. espol.edu.eccaltech.edu This is a crucial consideration, as it implies the alkaloids may not be produced by the zoanthid host itself. A significant breakthrough came when Nakamura and his team successfully cultured Symbiodinium sp. isolated from Zoanthus zoanthids. caltech.edu From these isolated algae cultures, they identified a new C30 alkaloid named zooxanthellamine. caltech.edunih.gov The structure of zooxanthellamine is closely related to the this compound alkaloids, suggesting it may be a precursor or a related product from the same biosynthetic pathway. espol.edu.ecnih.gov This finding strongly indicates that the symbiotic dinoflagellates are responsible for the biosynthesis, which has implications for using these compounds as chemotaxonomic markers for the host zoantharian. espol.edu.ec

Investigational Strategies Towards Biosynthetic Elucidation

Unraveling the complete biosynthetic pathway of zoanthamines requires a multi-pronged approach, combining modern analytical techniques with innovative synthetic chemistry.

Isotope feeding studies are a powerful and standard tool for elucidating biosynthetic pathways by tracking the incorporation of labeled precursors into a final natural product. researchgate.netnih.gov In this method, the producing organism is supplied with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N). By analyzing the position of the isotopes in the final metabolite, the biosynthetic origins of its atoms can be mapped.

While the search results confirm that isotope labeling is a key tool for such investigations, researchgate.netresearchgate.net specific details on feeding studies conducted to trace the this compound pathway are not extensively covered in the provided abstracts. The general principle involves feeding simple, isotopically labeled compounds like acetate (B1210297) or amino acids to the producing organism—in this case, the symbiotic Symbiodinium algae—to confirm the polyketide and amino acid origins. nih.gov An alternative approach, known as inverse stable isotopic labeling (InverSIL), involves growing the organism on a fully substituted medium and feeding it natural abundance precursors, which can be a useful strategy when labeled precursors are difficult to obtain. nih.gov

The biosynthesis of complex alkaloids invariably involves a series of specific enzymatic transformations, including oxidations and cyclizations, that construct the molecule's core structure. nih.govbeilstein-journals.org For zoanthamines, the polyketide hypothesis suggests the formation of a linear precursor that must undergo a cascade of cyclization reactions. caltech.edu Uemura proposed a hypothetical acyclic precursor that could lead to the DEFG ring moiety of northis compound through either enzymatic or non-enzymatic cyclizations. pharm.or.jp

The proposed pathway involves a hypothetical polyketide precursor that already contains most of the oxygenation found in the final this compound structures. caltech.educaltech.edu Key transformations would likely include:

Polyketide synthesis: Formation of the long carbon chain from smaller units like acetate and propionate.

Cyclizations: A series of intramolecular reactions to form the seven rings of the core skeleton. This could involve Diels-Alder reactions or Michael additions. caltech.edu

Oxidations: Introduction of hydroxyl groups and other oxygen functionalities, likely catalyzed by oxidoreductase enzymes like P450s or berberine (B55584) bridge enzyme (BBE)-like oxidases. nih.govbeilstein-journals.org

Aminal Formation: The final steps likely involve the formation of the stable bis-aminal system characteristic of the this compound core. pharm.or.jp

The isolation of various this compound analogues, such as zoanthenol (B1263601) and zooxanthellamine, provides snapshots of potential intermediates or side-products, offering clues to the plausible enzymatic steps involved. espol.edu.eccaltech.edu

In the absence of fully characterized biosynthetic enzymes, chemists often turn to "biogenetic-like" or "biomimetic" synthesis. This strategy involves designing laboratory syntheses that mimic the proposed biosynthetic steps. pharm.or.jp Such approaches not only provide access to these complex molecules for biological testing but also serve to test the plausibility of the hypothesized biosynthetic pathway. caltech.edupharm.or.jp

Several research groups have pursued synthetic strategies inspired by the proposed polyketide biosynthesis of zoanthamines. caltech.edupharm.or.jp A key achievement in this area was the one-step construction of the pentacyclic aminal core (CDEFG ring system) of this compound and northis compound. pharm.or.jpnih.gov This was accomplished by heating a suitably designed monocyclic precursor in aqueous acetic acid, triggering a tandem cyclization that mimics a plausible biogenetic process. pharm.or.jp Other synthetic efforts have focused on key intramolecular Diels-Alder reactions to construct the ABC-ring framework and late-stage bis-aminoacetalization reactions to complete the heptacyclic core. nih.gov These synthetic accomplishments lend significant support to the proposed cyclization cascades in the natural biosynthetic pathway.

Total Synthesis Strategies and Methodological Advancements for Zoanthamine Alkaloids

Challenging Structural Features in Zoanthamine Synthesis

The primary hurdles in the total synthesis of this compound alkaloids stem from their unique and complex molecular framework.

The core of the this compound family is a formidable heptacyclic skeleton. fudan.edu.cn This intricate three-dimensional arrangement of seven fused rings is densely functionalized, meaning it is decorated with numerous reactive chemical groups. nih.govnih.gov The sheer density of these functionalities within a compact, rigid structure creates significant steric hindrance and complex stereochemical demands that must be precisely controlled during synthesis. rsc.orgrsc.org The successful construction of this framework is a testament to the ingenuity of modern synthetic chemistry.

A significant challenge in synthesizing this compound alkaloids is the creation of multiple all-carbon quaternary stereocenters. nih.gov These are carbon atoms bonded to four other carbon atoms, and their construction is notoriously difficult due to the steric congestion involved. nih.gov The this compound skeleton features several of these, often in close proximity to one another. nih.govrsc.org For instance, the ABC-ring framework contains two adjacent quaternary asymmetric carbon atoms at the C12 and C22 positions. nih.gov A third quaternary center is located at the C9 position. nih.gov The precise stereoselective installation of these centers is a critical and demanding aspect of any total synthesis effort. rsc.orgnih.gov

The assembly of the heterocyclic portion of the this compound molecule, specifically the DEFG ring system, presents its own unique set of challenges. caltech.edu This segment includes an azepane ring (a seven-membered nitrogen-containing ring) and a hemiaminal linkage, where a nitrogen atom is connected to a carbon atom that also bears a hydroxyl group. caltech.educaltech.edu The formation of this bis-aminoacetal system is often a delicate process, requiring carefully controlled conditions to achieve the desired thermodynamically favored product. nih.govnih.govcaltech.edu The inherent instability of the bis-amino acetal (B89532) skeleton further complicates its construction. researchgate.net

Stereoselective Formation of Multiple Quaternary Carbon Centers

Key Methodological Innovations in Total Synthesis

To overcome the formidable challenges posed by the this compound structure, synthetic chemists have developed and employed a variety of innovative strategies and methodologies.

A key strategy for assembling the carbocyclic core of this compound alkaloids, particularly the ABC-ring system, has been the use of the intramolecular Diels-Alder reaction. nih.govresearchgate.net This powerful reaction forms two new carbon-carbon bonds and a six-membered ring in a single, highly stereocontrolled step. researchgate.net In several syntheses, a carefully designed triene precursor undergoes this cycloaddition to construct the trans-anti-trans fused perhydrophenanthrene core, simultaneously setting the stereochemistry of the two adjacent quaternary centers at C12 and C22. nih.govrsc.orgresearchgate.net While the reaction itself is elegant and efficient, the synthesis of the complex Diels-Alder precursors can be a multi-step and challenging endeavor. nih.govacs.org Unexpected cascade reactions have also been observed during the screening of these reactions, highlighting the complexity of these systems. nih.govacs.org

More recently, photochemical reactions have emerged as a powerful tool in the synthesis of this compound alkaloids. fudan.edu.cn A concise total synthesis of northis compound was achieved using a set of photochemical transformations as key steps. fudan.edu.cn This approach, which includes a [2+2] photocycloaddition, has enabled a significantly shorter and more efficient synthesis compared to previous routes. fudan.edu.cnresearchgate.net The use of light-mediated reactions allows for the formation of unique and challenging bonds under mild conditions, providing a novel and powerful avenue for the construction of these complex natural products. fudan.edu.cnresearchgate.net

Bis-aminoacetalization and Other Cyclization Strategies

A pivotal strategy in the synthesis of the this compound core is the construction of the heterocyclic DEFG-ring system. A key transformation in this process is the bis-aminoacetalization reaction. This reaction, often acid-mediated, allows for the formation of the two aminoacetal structures, including a distinctive bridged γ-lactone, in a single, one-pot operation. nih.govscribd.com This crucial step efficiently assembles a significant portion of the complex polycyclic system from a suitable precursor. nih.gov The Miyashita group successfully employed a crucial bis-aminoacetalization as a key step in the first total syntheses of northis compound and this compound. iupac.orgacs.org

Alternative cyclization strategies have also been explored to construct the intricate carbocyclic and heterocyclic domains of this compound alkaloids. For instance, an intramolecular Diels-Alder reaction has been a cornerstone in several synthetic routes, effectively forming the ABC-ring carbon framework and setting key stereocenters. nih.govacs.org Other notable cyclization methods include radical cyclizations, such as the Ueno-Stork radical cyclization, and Co-catalyzed and Mn-catalyzed HAT (Hydrogen Atom Transfer) radical reactions, to forge challenging carbon-carbon bonds and establish stereochemistry. acs.orgresearchgate.net Additionally, a transannular Michael reaction cascade has been investigated for the construction of the carbocyclic core of northis compound. jst.go.jpresearchgate.net The choice of cyclization strategy can be influenced by the desired stereochemical outcome, with different conditions sometimes leading to alternative products like spiroketals instead of the desired bisaminal system. mdpi.com

Modular and Convergent Synthetic Approaches

Given the complexity of this compound alkaloids, modular and convergent synthetic strategies are highly advantageous. These approaches involve the independent synthesis of key fragments of the molecule, which are then coupled together at a later stage. This strategy allows for greater flexibility in the synthesis of analogues and facilitates the optimization of individual reaction steps. nih.govacs.org

A common retrosynthetic disconnection breaks the molecule into a rigid tricyclic ABC core and a side chain that can be elaborated to form the DEFG-ring system. nih.gov For example, a convergent approach might involve the synthesis of an alkyne segment and an amino alcohol segment, which are then coupled to form the precursor for the final bis-aminoacetalization. nih.gov Another modular strategy starts with a chiral pool terpene, like (S)-carvone, to construct the azabicyclo[3.3.1]nonane backbone, a common feature in related alkaloids. researchgate.net This backbone is then further elaborated using reactions like Suzuki-Miyaura coupling and radical cyclizations to build the complete carbon skeleton. researchgate.net

The development of such convergent strategies has been instrumental in achieving the total synthesis of several this compound family members, including northis compound, this compound, and zoanthenol (B1263601), often from a common synthetic intermediate. nih.gov This modularity is crucial for producing sufficient quantities of these complex molecules for detailed biological evaluation. scribd.com

Enantioselective Synthesis and Scalability Considerations

The presence of multiple stereocenters, including adjacent quaternary carbons, makes the enantioselective synthesis of this compound alkaloids a significant hurdle. nih.govdicp.ac.cn Various strategies have been developed to control the stereochemistry throughout the synthesis. Asymmetric Robinson annulation reactions have been employed to construct the tricyclic ABC ring system with high stereoselectivity, setting the absolute configuration of key stereocenters. nih.gov The use of chiral starting materials, such as (R)-5-methylcyclohexenone, has also been a successful approach to introduce chirality early in the synthetic sequence. nih.gov

Other methods for achieving enantioselectivity include the use of asymmetric hetero-Diels–Alder reactions and Ireland–Claisen rearrangements. researchgate.net The stereochemical outcome of certain reactions, like intramolecular Diels-Alder cycloadditions, can be highly dependent on the specific structure of the precursor. nih.gov

Development of this compound Analogues via Semisynthesis and Chemical Modification

The generation of this compound analogues is crucial for structure-activity relationship (SAR) studies and for developing compounds with improved biological properties. routledge.com Both semisynthesis and total synthesis of modified structures are employed to achieve this.

Semisynthesis starts with the natural product, which is then chemically modified to create new derivatives. routledge.com For example, 3-acetoxynorthis compound and 3-acetoxythis compound have been isolated from natural sources and can also be envisioned as products of semisynthesis from northis compound and this compound, respectively. mdpi.comresearchgate.net The isolation of various naturally occurring this compound-type alkaloids, such as those with modifications at the C-3 position (e.g., 3-hydroxynorthis compound), provides a basis and inspiration for targeted semisynthetic modifications. mdpi.comacs.org

Chemical modification of synthetic intermediates also provides a powerful route to analogues. The convergent nature of many total synthesis strategies allows for the introduction of structural diversity by modifying the building blocks before they are combined. nih.gov This approach has been used to access different members of the this compound family, such as zoanthenol, from a common intermediate used in the synthesis of northis compound. nih.gov The development of flexible synthetic routes enables the preparation of a wide range of analogues for biological testing, which is essential for understanding their mode of action and for the design of new therapeutic agents. nih.govespol.edu.ec

Mechanistic Investigations of Biological Activities of Zoanthamine Alkaloids

Anti-osteoporotic Activity and Bone Metabolism Modulation

One of the most well-documented biological effects of the zoanthamine alkaloids is their anti-osteoporotic potential. caltech.edu Osteoporosis is a disease characterized by a loss of bone mineral density, making bones fragile and susceptible to fracture. nih.govcaltech.edu The activity of zoanthamines in this area is believed to stem from a multi-faceted approach involving cytokine suppression, matrix preservation, and pathway regulation.

A key mechanism underlying the anti-osteoporotic effect of zoanthamines is the inhibition of Interleukin-6 (IL-6). IL-6 is a pro-inflammatory cytokine known to stimulate the formation of osteoclasts, the cells responsible for bone resorption. caltech.edukarger.comwikipedia.org By suppressing IL-6, zoanthamines can help to shift the balance from bone resorption towards bone formation.

In vitro studies have demonstrated that northis compound and its hydrochloride salt effectively suppress the secretion of IL-6 from preosteoblastic MC3T3-E1 cells. karger.com Northis compound inhibited IL-6 production at a concentration of 13 µg/mL, while its more soluble hydrochloride salt was effective at a lower concentration of 4.6 µg/mL. caltech.educaltech.edu This inhibition of a primary mediator of bone resorption is a cornerstone of northis compound's potential as a treatment for osteoporosis. caltech.eduresearchgate.net

Inhibition of IL-6 Production by Northis compound Derivatives

| Compound | Cell Line | Effective Concentration (for IL-6 Suppression) |

|---|---|---|

| Northis compound | Preosteoblastic MC3T3-E1 | 13 µg/mL |

| Northis compound Hydrochloride | Preosteoblastic MC3T3-E1 | 4.6 µg/mL |

The structural integrity of bone is heavily reliant on its extracellular matrix, which is rich in collagen. nih.gov Matrix Metalloproteinase-1 (MMP-1), also known as collagenase I, is a zinc-dependent enzyme that degrades native collagen. nih.gov Overexpression of MMP-1 is associated with pathological degradation of connective tissues, including bone. nih.gov

Computational studies have been conducted to explore the inhibitory potential of this compound alkaloids against MMP-1. nih.gov Molecular docking and molecular dynamics simulations investigated the interactions between various this compound homologues and human fibroblast collagenase. nih.gov The results indicated that compounds like zoanthamide, zooxathellamine, and the enol-iminium form of northis compound are potent inhibitors of collagenase, exhibiting low binding free energies. nih.gov These interactions are stabilized by hydrogen bonds with key zinc-binding residues (His118, His122, His128) and hydrophobic interactions within the enzyme's active site. nih.gov This suggests that by inhibiting MMP-1, zoanthamines can help prevent the degradation of the bone matrix, a critical aspect of their anti-osteoporotic action. nih.govresearchgate.net

The Wnt signaling pathway is a crucial regulator of bone development and homeostasis. nih.gov Dysregulation of this pathway, often involving key negative regulators like Dickkopf-1 (DKK1) and glycogen (B147801) synthase kinase-3β (GSK-3β), is linked to osteoporosis. nih.govnih.gov Consequently, inhibiting DKK1 and GSK-3β has emerged as a promising therapeutic strategy. nih.govxiahepublishing.com

An extensive in silico study evaluated 69 this compound-type alkaloids for their potential to inhibit DKK1 and GSK-3β. nih.gov Using molecular docking, molecular dynamics simulations, and density functional theory (DFT) calculations, the study identified several promising candidates. nih.govnih.gov Northis compound, along with 3α-hydroxyzoanthenamine, epioxythis compound, and 7α-hydroxykuroshine E, exhibited favorable binding interactions with key residues in the active sites of both DKK1 and GSK-3β. nih.govnih.gov These computational findings highlight a novel potential mechanism for the anti-osteoporotic activity of zoanthamines, suggesting they may act as lead compounds for developing innovative osteoporosis therapies that target the Wnt pathway. nih.govnih.gov

To validate the in vitro and computational findings, the effects of zoanthamines have been tested in animal models of postmenopausal osteoporosis. karger.comresearchgate.net Ovariectomy (the removal of ovaries) in rodents leads to estrogen deficiency, resulting in decreased bone density and quality, which closely mimics the human condition. karger.combiocytogen.com

In studies using ovariectomized (OVX) mice, oral administration of northis compound hydrochloride was shown to prevent the loss of bone weight in the femur. karger.com Furthermore, treatment with northis compound hydrochloride significantly suppressed the decrease in cortical bone thickness in the humerus and preserved the trabecular bone morphology in the metaphysis, protecting both cortical and trabecular bone structures. karger.com

A similar study in ovariectomized rats, where northis compound was applied directly to the bone via a sustained delivery system, also showed significant osteoprotective effects. researchgate.netcsic.es Histological and histomorphometric analyses revealed higher bone quality, evidenced by a greater number of trabeculae and increased osteogenic activity in the northis compound-treated group compared to controls. researchgate.netcsic.es Notably, the treated rats exhibited a balanced osteoblast-to-osteoclast ratio, similar to that of healthy bone. researchgate.netcsic.es These in vivo results confirm the potent anti-osteoporotic activity of northis compound. karger.comresearchgate.netcsic.es

Effects of Northis compound in Ovariectomized Rodent Models

| Animal Model | Compound | Observed Effects | Reference |

|---|---|---|---|

| Ovariectomized Mice | Northis compound Hydrochloride | Suppressed loss of femoral bone weight; Increased cortical bone thickness; Preserved trabecular bone morphology. | karger.com |

| Ovariectomized Rats | Northis compound (local delivery) | Higher bone quality; Greater number of trabeculae; Increased osteogenic activity; Balanced osteoblast/osteoclast ratio. | researchgate.netcsic.es |

Computational Studies on Wnt Signaling Pathway Regulation (DKK1 and GSK-3β Inhibition)

Anti-inflammatory and Neuroinflammatory Effects

Beyond bone metabolism, this compound alkaloids exhibit significant anti-inflammatory properties. mdpi.comresearchgate.net Inflammation, particularly neuroinflammation mediated by microglial cells, involves the production of reactive oxygen species (ROS), which can lead to oxidative damage. mdpi.comfrontiersin.org

Microglia are the primary immune cells of the central nervous system. mdpi.com When activated by inflammatory stimuli, such as lipolysaccharide (LPS), they produce high levels of ROS. mdpi.comresearchgate.net The ability of zoanthamines to curb this process has been investigated using the BV-2 microglia cell line. mdpi.com

In these experiments, pre-treatment of BV-2 cells with various this compound alkaloids significantly reduced the production of intracellular ROS following LPS stimulation. mdpi.com The tested compounds, including this compound, northis compound, 3-hydroxynorthis compound, 3-acetoxynorthis compound, and 3-acetoxythis compound, all showed inhibitory effects at concentrations ranging from 0.001 to 10 µM without affecting cell viability. mdpi.com These findings suggest that zoanthamines are effective modulators of microglia-mediated oxidative stress and possess potential as protective agents in neuroinflammatory processes. mdpi.comresearchgate.net

Inhibitory Effects of Zoanthamines on ROS Production in LPS-Stimulated BV-2 Microglia

| Compound | Concentration Range Tested | Outcome |

|---|---|---|

| 3-hydroxynorthis compound | 0.001 - 10 µM | Significant reduction in ROS production |

| Northis compound | 0.001 - 10 µM | Significant reduction in ROS production |

| This compound | 0.001 - 10 µM | Significant reduction in ROS production |

| 3-acetoxynorthis compound | 0.001 - 10 µM | Significant reduction in ROS production |

| 3-acetoxythis compound | 0.001 - 10 µM | Significant reduction in ROS production |

Reduction of Nitric Oxide (NO) Production in Microglia BV-2 Cells

Neuroinflammation, a key process in many neurodegenerative diseases, involves the activation of microglia, the resident immune cells of the central nervous system. mdpi.com Activated microglia produce a variety of pro-inflammatory mediators, including nitric oxide (NO), which can contribute to neuronal damage. mdpi.combiomolther.org Several studies have demonstrated the potential of this compound alkaloids to mitigate this inflammatory response by inhibiting NO production in microglial BV-2 cells, a widely used cell line model for studying neuroinflammation. mdpi.comespol.edu.ec

Research involving this compound, northis compound, and 3-hydroxynorthis compound isolated from Zoanthus cf. pulchellus has shown that these compounds can significantly inhibit the generation of NO in lipopolysaccharide (LPS)-stimulated BV-2 cells. espol.edu.ecnih.govnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and induces a strong inflammatory response, including a marked increase in NO production. biomolther.orgespol.edu.ec Pre-treatment of BV-2 cells with this compound alkaloids before LPS stimulation led to a significant reduction in NO release. mdpi.comespol.edu.ec Notably, the alkaloids themselves did not induce NO production, indicating their role as inhibitors of the inflammatory pathway. mdpi.com

Further investigations with 3-acetoxynorthis compound and 3-acetoxythis compound also revealed significant inhibitory effects on NO generation in the same cellular model. espol.edu.ecnih.gov The ability of these compounds to suppress NO production in activated microglia suggests that this compound alkaloids may hold promise as therapeutic agents for neuroinflammatory conditions. mdpi.comresearchgate.net

Table 1: Effect of this compound Alkaloids on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglia Cells

| Compound | Source Organism | Cellular Model | Effect on NO Production | Reference |

| This compound | Zoanthus cf. pulchellus | BV-2 microglia | Significant inhibition | espol.edu.ecnih.gov |

| Northis compound | Zoanthus cf. pulchellus | BV-2 microglia | Significant inhibition | espol.edu.ecnih.gov |

| 3-Hydroxynorthis compound | Zoanthus cf. pulchellus | BV-2 microglia | Significant inhibition | espol.edu.ecnih.gov |

| 3-Acetoxythis compound | Zoanthus cf. pulchellus | BV-2 microglia | Significant inhibition | espol.edu.ec |

| 3-Acetoxynorthis compound | Zoanthus cf. pulchellus | BV-2 microglia | Significant inhibition | espol.edu.ec |

Anti-inflammatory Activity in Other Cellular Models (e.g., neutrophils)

The anti-inflammatory properties of this compound alkaloids extend beyond microglia. Neutrophils, a type of white blood cell, are key players in the innate immune response and are involved in the initial stages of inflammation. nih.gov Upon activation, neutrophils release various inflammatory mediators, including superoxide (B77818) anions and elastase. nih.govfigshare.com

Studies on this compound-type alkaloids isolated from the zoanthid Zoanthus kuroshio have demonstrated their inhibitory effects on neutrophil activity. nih.govfigshare.com For instance, 5α-iodozoanthenamine, a halogenated this compound, was shown to have an anti-inflammatory effect on fMLP (N-formylmethionyl-leucyl-phenylalanine)-stimulated human neutrophils. nih.gov This compound effectively reduced the generation of superoxide anions and the release of elastase from these cells. nih.govnih.gov Other isolated compounds from the same organism were also evaluated for their anti-inflammatory activities by measuring their effects on these key neutrophil functions. nih.govfigshare.com These findings indicate that this compound alkaloids can modulate the inflammatory response in different immune cell types, highlighting their potential as broad-spectrum anti-inflammatory agents. nih.govnih.gov

Antiplatelet Aggregation Mechanisms

Platelet aggregation is a critical process in hemostasis and thrombosis. The ability of certain this compound alkaloids to inhibit platelet aggregation suggests their potential in the management of cardiovascular diseases. ufba.brespol.edu.ec

Research has shown that various this compound-type alkaloids exhibit diverse and selective inhibitory effects on human platelet aggregation induced by different agonists such as collagen, thrombin, and arachidonic acid. ufba.brnih.govcsic.es This selectivity provides valuable insights into their potential mechanisms of action.

For example, 11-hydroxythis compound and a synthetic derivative of northis compound demonstrated potent inhibition of platelet aggregation induced by all three agonists: thrombin, collagen, and arachidonic acid. ufba.brnih.govcsic.es In contrast, zoanthenol (B1263601) displayed a more selective inhibitory activity, primarily against collagen-induced aggregation. ufba.brnih.gov This suggests that zoanthenol might specifically interfere with the collagen receptor pathway on platelets. ufba.br

Another group of zoanthamines, including oxythis compound and epioxythis compound, also acted as selective inhibitors of collagen-induced platelet aggregation, with minimal effects on aggregation triggered by arachidonic acid or thrombin. ufba.br This specificity points towards a potential antagonism of the collagen receptor as a mechanism of action. ufba.br The varied inhibitory profiles of different this compound alkaloids underscore the importance of their specific chemical structures in determining their biological activity. ufba.br

Thromboxane (B8750289) A2 (TXA2) is a potent platelet agonist synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. ufba.brprimescholars.comtaylorandfrancis.com The inhibition of platelet aggregation induced by arachidonic acid strongly suggests an interference with the TXA2 synthesis pathway. ufba.br

Several this compound alkaloids that inhibit arachidonic acid-induced aggregation are thought to act by modulating the synthesis of TXA2 or by blocking its receptors. ufba.br For instance, the complete inhibition of arachidonic acid-induced aggregation by certain zoanthamines points to a mechanism involving the cyclooxygenase enzyme or subsequent steps in the TXA2 pathway. ufba.br This is a key mechanism of action for well-known antiplatelet drugs like aspirin. ufba.br The ability of some zoanthamines to inhibit aggregation induced by collagen and thrombin, which are partially dependent on TXA2 synthesis, further supports this hypothesis. ufba.br The modulation of the thromboxane A2 pathway appears to be a significant mechanism for the antiplatelet effects of a subset of this compound alkaloids. ufba.brmdpi.com

Selective Inhibition of Platelet Aggregation Induced by Specific Agonists (e.g., collagen, thrombin, arachidonic acid)

Cytotoxic and Antiproliferative Activities

In addition to their anti-inflammatory and antiplatelet effects, some this compound alkaloids have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents. mdpi.comresearchgate.netcaltech.edu

Early studies identified that certain members of the this compound family exhibit inhibitory activity against P388 murine leukemia cells. mdpi.comresearchgate.net This finding spurred further investigation into the cytotoxic potential of these marine compounds. caltech.edu

More recent research has expanded the scope of these investigations to other cancer cell lines. For example, valdiviamide B, a related alkaloid, showed moderate cytotoxic activity against the HepG2 human liver cancer cell line, with an IC50 value of 7.8 µM. espol.edu.ec While not a this compound, this finding within the broader class of related marine alkaloids highlights the potential for these compounds in cancer research. The evaluation of zoanthamines against a panel of cancer cell lines is an ongoing area of research, with the goal of identifying potent and selective antiproliferative agents. acs.org

Table 2: Cytotoxic Activity of this compound and Related Alkaloids

| Compound/Derivative | Cell Line | Activity | Reference |

| This compound family members | P388 Murine Leukemia Cells | Inhibitory activity | mdpi.comresearchgate.net |

| Valdiviamide B | HepG2 (Human Liver Cancer) | Moderate cytotoxicity (IC50 = 7.8 µM) | espol.edu.ec |

Identification of Specific Cellular Targets

While the complete picture of the cellular targets of this compound alkaloids is still under investigation, research has pointed towards several key interactions. For instance, northis compound has been noted to inhibit interleukin-6 (IL-6), a crucial mediator of bone resorption, suggesting a potential mechanism for its anti-osteoporosis activity. researchgate.netacs.org Furthermore, some derivatives have shown the ability to bind to cyclophilin A, a protein involved in immunosuppressive pathways. researchgate.net The broad spectrum of biological activities, from anti-inflammatory to neuroprotective, suggests that this compound and its related compounds likely interact with multiple cellular components and signaling pathways. nih.govresearchgate.net

Neuroprotective and Antioxidant Activities

Protection Against Chemotherapeutic-Induced Neurite Damage

Several this compound alkaloids have demonstrated significant neuroprotective capabilities, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of common anticancer drugs like paclitaxel (B517696) and oxaliplatin. researchgate.netacs.org Studies have shown that certain this compound compounds can protect against paclitaxel-induced damage to neurites, the projections from nerve cells that are crucial for neural communication. researchgate.netnih.gov

Specifically, research on alkaloids isolated from Zoanthus vietnamensis revealed that compounds such as zoanides A and B, along with several other new and known this compound-type alkaloids, exhibited neuroprotective effects. researchgate.netnih.gov Notably, some of these compounds protected the neurite outgrowth of dorsal root ganglion (DRG) neurons from damage caused by paclitaxel, without compromising the anticancer efficacy of the chemotherapeutic agent. researchgate.net This suggests a selective protective mechanism on neuronal cells.

Antioxidant Mechanisms and Oxidative Stress Modulation

The neuroprotective effects of this compound alkaloids are closely linked to their antioxidant properties. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of various diseases and neurotoxicity. nih.govmedcraveonline.com this compound and its derivatives have been shown to modulate oxidative stress by acting as potent antioxidants. nih.gov

In laboratory studies, these compounds have demonstrated the ability to inhibit the generation of ROS and nitric oxide (NO) in microglia BV-2 cells, which are involved in neuroinflammation. researchgate.netresearchgate.netespol.edu.ec For example, certain this compound alkaloids provided moderate protective effects against the oxidative stress induced by the chemotherapeutic agent oxaliplatin. acs.orgnih.gov The antioxidant mechanisms of these compounds involve scavenging free radicals and converting toxic free radicals into less harmful substances, thereby protecting cells from oxidative damage. medcraveonline.com This modulation of oxidative stress is a key component of their neuroprotective activity. preprints.org

Other Documented Biological Activities

Antibacterial Activity

This compound and its derivatives have exhibited notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. acs.orgcaltech.edu In disk susceptibility experiments, this compound and several of its reduced forms, such as dihydrothis compound, deoxythis compound, and deoxytetrahydrothis compound, demonstrated significant zones of inhibition against various bacterial strains. caltech.eduresearchgate.net This broad-spectrum activity highlights the potential of these marine natural products in the development of new antimicrobial agents. ontosight.ai

Antifouling Potential via Chitin (B13524) Synthase Inhibition

A promising application of this compound alkaloids lies in their potential as environmentally friendly antifouling agents. researchgate.net Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine industries. Chitin, a key structural component in the exoskeleton of many marine invertebrates like barnacles, is synthesized by the enzyme chitin synthase. nih.gov

Recent in silico studies have identified this compound alkaloids as potent inhibitors of barnacle chitin synthase. researchgate.netresearchgate.net Molecular docking simulations revealed that these alkaloids have a high binding affinity for the active site of chitin synthase, suggesting they can interfere with the chitin synthesis process. researchgate.net By inhibiting this crucial enzyme, this compound compounds could prevent the settlement and growth of barnacles and other fouling organisms, offering a green alternative to toxic heavy metal-based antifoulants. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Pharmacophore Identification

Systematic Chemical Modification and Derivatization of Zoanthamine Alkaloids

The chemical derivatization of naturally occurring this compound alkaloids, as well as the synthesis of novel analogues, has been a key strategy to probe their structure-activity relationships (SAR). These studies have revealed that even minor structural and substituent changes can have profound impacts on biological activity. ufba.br

One of the most explored modifications is the introduction of hydroxyl groups at various positions on the this compound skeleton. For instance, the antiplatelet activity of this compound alkaloids was found to be significantly influenced by hydroxylation. While this compound itself is inactive, the introduction of a hydroxyl group at the C-11 position, yielding 11-hydroxythis compound, transforms it into a potent inhibitor of platelet aggregation. ufba.br Similarly, hydroxylation at C-3 and C-30 in northis compound also confers inhibitory activity. ufba.brespol.edu.ec The oxidation state at positions C-11 and C-26 has been highlighted as particularly important for bioactivity. ufba.br

In addition to hydroxylation, other modifications have provided valuable SAR insights. The synthesis of 3-acetoxynorthis compound and 3-acetoxythis compound represents another example of derivatization to explore the role of substituents on the A-ring. mdpi.com These compounds, along with their hydroxylated precursors, have shown significant inhibitory effects on reactive oxygen species (ROS) and nitric oxide (NO) generation in neuroinflammation models. mdpi.comespol.edu.ec

Furthermore, the development of synthetic derivatives has expanded the scope of SAR studies. A semisynthetic derivative of northis compound demonstrated strong inhibition against thrombin-, collagen-, and arachidonic acid-induced platelet aggregation, indicating that targeted modifications can enhance potency and modulate the mechanism of action. ufba.brnih.gov The total synthesis of this compound and northis compound has not only confirmed their absolute stereostructures but also opened avenues for creating a diverse range of analogues for biological testing. nih.govacs.org

The following table summarizes the effects of various modifications on the biological activity of this compound alkaloids:

Table 1: Effect of Chemical Modifications on the Biological Activity of this compound Alkaloids| Parent Compound | Modification | Resulting Compound | Observed Biological Activity/Effect | Reference(s) |

|---|---|---|---|---|

| This compound | Hydroxylation at C-11 | 11-Hydroxythis compound | Potent inhibitor of platelet aggregation | ufba.br |

| Northis compound | Hydroxylation at C-3 | 3-Hydroxynorthis compound | Inhibitor of platelet aggregation; Neuroinflammatory inhibitor | ufba.brmdpi.com |

| Northis compound | Hydroxylation at C-11 | 11-Hydroxynorthis compound | Inhibitor of platelet aggregation | ufba.brcaltech.edu |

| Northis compound | Hydroxylation at C-30 | 30-Hydroxynorthis compound | Inhibitor of platelet aggregation | ufba.brcaltech.edu |

| Northis compound | Acetylation of C-3 hydroxyl | 3-Acetoxynorthis compound | Neuroinflammatory inhibitor | mdpi.com |

| This compound | Acetylation of C-3 hydroxyl | 3-Acetoxythis compound | Neuroinflammatory inhibitor | mdpi.com |

| Northis compound | Semisynthetic derivative | Derivative 16 | Strong inhibitor of platelet aggregation | ufba.br |

| This compound | Chemical Reduction | Dihydro- and tetrahydro- derivatives | Evaluation of antibacterial activity | acs.org |

Elucidation of Key Structural Motifs Essential for Specific Biological Activities

Through extensive SAR studies, researchers have identified several key structural motifs within the this compound framework that are critical for their biological functions. The highly condensed DEFG ring system, which forms an enamine-aminal heterocyclic core, is widely considered to be a primary pharmacophore responsible for the bioactivity of these alkaloids. clockss.orgcapes.gov.br

Studies involving truncated analogues have provided direct evidence for the importance of this southern hemisphere of the molecule. A preliminary SAR study using synthetic analogues of zoanthenol (B1263601), which separated the northern (ABC-ring) and southern (CDEFG-ring) portions, suggested that the hydrochloride of the CEFG-ring portion is an active pharmacophore for suppressing the growth of interleukin-6-dependent cells. capes.gov.brnih.gov This finding underscores the critical role of the unique aminoacetal and lactone core in mediating the anti-osteoporotic effects of these compounds. capes.gov.brpharm.or.jp

The A-ring and its substitution pattern also play a significant role in modulating activity. For example, zoanthenol, which possesses an oxidized aromatic A-ring, exhibits selective inhibitory activity against collagen-induced platelet aggregation. ufba.brcaltech.edu This contrasts with other derivatives that show broader inhibitory profiles, indicating that modifications to the A-ring can fine-tune the biological specificity. ufba.br The presence of a double bond at C-10/C-11 in the northis compound skeleton has been shown to enhance bioactivity. espol.edu.ec

The key pharmacophoric features of this compound alkaloids are summarized below:

Table 2: Key Structural Motifs and Their Associated Biological Activities| Structural Motif | Location | Associated Biological Activity | Reference(s) |

|---|---|---|---|

| Enamine-aminal heterocyclic core | DEFG-ring system | Considered a primary pharmacophore for general bioactivity | clockss.org |

| Aminoacetal and lactone core | CDEFG-ring system | Suppression of interleukin-6-dependent cell growth (anti-osteoporotic) | capes.gov.brnih.gov |

| Hydroxyl group at C-11 | C-ring | Potent antiplatelet aggregation | ufba.br |

| Hydroxyl groups at C-3 or C-30 | A-ring, G-ring | Antiplatelet aggregation, Neuroinflammation inhibition | ufba.brespol.edu.ec |

| Oxidized aromatic A-ring | A-ring | Selective inhibition of collagen-induced platelet aggregation | ufba.brcaltech.edu |

| Enone functionality | A-ring | Typical feature of many zoanthamines, modification impacts activity | caltech.edu |

Impact of Stereochemical Variations on Biological Response

The dense stereochemical complexity of the this compound alkaloids is a defining feature, and the specific configuration of their numerous chiral centers has a profound impact on their biological activity. nih.gov The total synthesis of these natural products has been instrumental in unambiguously confirming their absolute stereochemistry and in enabling the study of how stereochemical variations affect their function. nih.govcaltech.edu

The absolute configuration of northis compound was crucial for its potent anti-osteoporotic activity. pharm.or.jpoup.com Synthetic studies have demonstrated that the precise spatial arrangement of the functional groups within the heptacyclic framework is necessary for effective interaction with its biological targets. acs.org

One of the intriguing stereochemical variations within the natural this compound family is the existence of epimers. For instance, epinorthis compound and epioxythis compound represent naturally occurring stereoisomers. caltech.edu The stereochemistry at C-19 in epioxythis compound, for example, is distinct from that of oxythis compound, which can lead to differences in their biological profiles. caltech.edu The evaluation of these natural stereoisomers helps to refine the understanding of the three-dimensional pharmacophore.

Synthetic efforts have also allowed for the creation of non-natural stereoisomers to probe the importance of specific stereocenters. The construction of the ABC-ring system with two adjacent quaternary asymmetric carbons at C-12 and C-22, and a third at C-9, has been a significant synthetic challenge. acs.orgresearchgate.net The stereoselective control achieved in these syntheses is critical, as any deviation in the stereochemistry of this core structure could lead to a loss of biological activity.

The following table highlights specific examples of how stereochemistry influences the biological response of this compound alkaloids:

Table 3: Impact of Stereochemistry on Biological Activity| Compound/Feature | Stereochemical Aspect | Impact on Biological Response | Reference(s) |

|---|---|---|---|

| Northis compound | Confirmed absolute configuration | Essential for potent anti-osteoporotic activity | caltech.edupharm.or.jpoup.com |

| Epinorthis compound | Epimer of northis compound | Represents a natural modification to the enone functionality, leading to different activity profiles | caltech.edu |

| Epioxythis compound | Unique C-19 stereochemistry | Differentiates it from oxythis compound, impacting its biological properties | caltech.edu |

| Synthetic Intermediates | Stereocontrol at C-9, C-12, and C-22 | Precise stereochemistry of the ABC-ring framework is crucial for the synthesis of biologically active compounds | acs.orgresearchgate.net |

Ecological Roles and Chemoecological Significance of Zoanthamine Alkaloids

Putative Role in Marine Organism Defense Mechanisms

Sessile marine invertebrates, such as zoantharians, lack physical means of defense and often rely on chemical strategies to deter predators, compete for space, and combat pathogens. espol.edu.ec Zoanthamine alkaloids are considered secondary metabolites that likely contribute to the defense mechanisms of their producing organisms. ulpgc.esnih.gov When disturbed, some zoanthid species are known to expel a stream of water containing potent toxins, and it is plausible that this compound alkaloids are among these chemical deterrents. caltech.educaltech.edu

The defensive role of these compounds is further suggested by their biological activities. For instance, the initial isolation of this compound and its congeners was prompted by the observation that the producing Zoanthus species released a severe eye irritant. caltech.educaltech.edu Subsequent studies revealed that these alkaloids exhibit anti-inflammatory properties, such as the inhibition of phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced inflammation in mice. caltech.edu This anti-inflammatory activity, along with observed inhibitory effects on reactive oxygen species (ROS) and nitric oxide (NO) generation in microglia cells, suggests a role in mitigating physiological stress and damage from external threats. mdpi.comespol.edu.ecnih.gov

Furthermore, the skeletal-strengthening properties of northis compound, which protects collagen, could also be interpreted as a defensive adaptation, enhancing the structural integrity and resilience of the zoanthid colony. mdpi.com

Interspecies Chemical Interactions within Marine Ecosystems

The production of this compound alkaloids is intricately linked to the complex web of interactions within marine ecosystems, particularly the symbiotic relationships that zoantharians form. Many zoanthids harbor symbiotic dinoflagellate algae of the genus Symbiodinium (zooxanthellae). caltech.edu There is a compelling hypothesis that these symbionts are involved in the biosynthesis of this compound alkaloids. ulpgc.es The structural similarity between this compound and zooxanthellamine, an alkaloid isolated from cultured Symbiodinium sp., strongly supports the idea of a microbial origin or a collaborative biosynthetic effort between the host and its symbiont. caltech.edu This symbiotic relationship, where the algae may provide chemical defense in exchange for shelter and nutrients, is a cornerstone of the ecological success of many zoanthids. caltech.eduresearchgate.net

Zoanthids are often aggressive colonizers of reef environments, and their ability to outcompete other sessile organisms for space likely involves allelopathy—chemical warfare. espol.edu.eccaltech.edu The release of this compound alkaloids and other secondary metabolites into the surrounding water could inhibit the growth, settlement, or survival of competing corals, algae, and other invertebrates. While direct evidence for the allelopathic role of zoanthamines is still emerging, their potent biological activities make them strong candidates for mediating such competitive interactions.

The presence of this compound derivatives has also been detected in other marine organisms, such as the soft coral Lobophytum sp. nih.gov This could be due to the presence of epibiotic Zoanthus species, the sharing of common zooxanthellae, or the transfer of these compounds through the food web, highlighting the far-reaching influence of these alkaloids in the marine environment. espol.edu.ec

Potential as Chemical Markers for Zoantharian Species

The distinct chemical signature of an organism can be a valuable tool for its classification, a field known as chemotaxonomy or chemical systematics. peerj.com this compound alkaloids, with their unique and complex structures, have been widely proposed as chemical markers for zoantharians, particularly for the genus Zoanthus. mdpi.comresearchgate.netnih.gov The consistent isolation of these compounds from various Zoanthus species across different geographical locations, from the Indo-Pacific to the Tropical Eastern Pacific, reinforces this hypothesis. mdpi.comnih.govresearchgate.net

However, the utility of zoanthamines as a definitive marker for the entire Zoanthus genus is nuanced. Some studies have shown that not all species identified as Zoanthus produce these alkaloids. For example, a species identified as Zoanthus cf. sociatus was found to lack this compound derivatives, precluding their use as a marker for the whole genus. espol.edu.ec

Therefore, it is more accurate to consider this compound alkaloids as characteristic features of specific Zoanthus species or clades. espol.edu.ecespol.edu.ec For instance, certain derivatives like kuroshines appear to be exclusive to Zoanthus kuroshio. espol.edu.ec The presence or absence of specific this compound congeners, and their relative abundance, can create a unique chemical fingerprint. This fingerprint, when analyzed using techniques like HPLC-ESIMS, can help differentiate between morphologically similar species and provide insights into their phylogenetic relationships. researchgate.net The isolation of 3-acetoxy derivatives of this compound and northis compound from Zoanthus cf. pulchellus further strengthens the idea that specific structural variations of these alkaloids can serve as markers for particular species. mdpi.com

Advanced Computational and Theoretical Chemistry in Zoanthamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. semanticscholar.org This technique is instrumental in zoanthamine research for identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

In a notable study, molecular docking was employed to evaluate the inhibitory potential of 69 this compound-type alkaloids against Dickkopf-1 (DKK1) and glycogen (B147801) synthase kinase-3β (GSK-3β), two key regulators in the Wnt signaling pathway implicated in osteoporosis. researchgate.netnih.govnih.gov The 3D structures of the alkaloids were generated and subjected to energy minimization before being docked into the binding sites of the target proteins using software like AutoDock. researchgate.netnih.gov These simulations predicted the binding affinities and detailed the interactions, such as hydrogen bonds and hydrophobic contacts, between the alkaloids and key amino acid residues within the target's active site. researchgate.net

Another research effort focused on northis compound and ten of its homologues as potential inhibitors of human fibroblast collagenase (Matrix Metalloproteinase-1 or MMP-1), an enzyme involved in the degradation of bone matrix. nih.govbrieflands.com Using the crystal structure of collagenase (PDB code: 1CGL), docking calculations were performed to determine the binding energy of each ligand. researchgate.net The results revealed that the enol-iminium form of northis compound exhibited a significantly lower binding energy compared to its keto form and other analogues, suggesting it is a more potent inhibitor. nih.govresearchgate.net The docking poses consistently placed the ligands near the catalytic zinc ion in the enzyme's active site, identifying crucial zinc-binding residues (His 118, His 122, His 128) and hydrophobic interactions (with Leu 81, Tyr 110, Val 115, etc.) that are critical for inhibitory activity. nih.govresearchgate.net

Table 1: Molecular Docking Results of this compound Analogues against MMP-1

| Ligand | Electronic Energy (kcal/mol) | Lowest Binding Free Energy (kcal/mol) |

|---|---|---|

| Northis compound (keto form) | -1259.98 | -8.08 |

| Northis compound (enol-iminium form) | -1259.45 | -10.46 |

| This compound | -1338.62 | -7.65 |

| Norzoanthaminone | -1335.21 | -8.73 |

| Zoanthenamine (B12801041) | -1221.46 | -8.62 |

| Zoanthamide | -1413.88 | -9.58 |

| Zooxathellamine | -1453.19 | -9.15 |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the dynamic behavior and stability of the predicted protein-ligand complexes over time. nih.gov These simulations provide a more realistic representation of the physiological environment and can confirm the stability of interactions identified through docking.

In the investigation of this compound alkaloids as DKK1 and GSK-3β inhibitors, MD simulations were conducted for 100 nanoseconds using the GROMACS software package. researchgate.netnih.gov The stability of the complexes was evaluated by analyzing parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration. researchgate.netnih.gov The analysis of RMSD trajectories showed that most of the high-scoring ligands formed stable complexes with the target proteins, exhibiting significantly reduced fluctuations compared to the unbound protein (apoprotein). nih.gov

Similarly, for the study of MMP-1 inhibitors, 10-nanosecond MD simulations were performed using the Amber12 package to validate the docking results. nih.govbrieflands.com The RMSD of the protein's backbone atoms and the ligand's atoms were monitored throughout the simulation. nih.gov The results indicated that the protein-ligand systems were relatively stable, with the average RMSD of the protein backbone in complex with most ligands being around 2 Å. nih.gov These simulations confirmed the stability of the docked conformations and provided deeper insights into the dynamic interactions within the enzyme's active site. nih.govresearchgate.net

Table 2: Average RMSD Values from MD Simulations of MMP-1-Ligand Complexes

| Ligand Complex | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| MMP-1 + Northis compound (keto) | 2.08 ± 0.19 | 1.62 ± 0.05 |

| MMP-1 + this compound | 2.73 ± 0.24 | 1.35 ± 0.06 |

| MMP-1 + Norzoanthaminone | 1.97 ± 0.28 | 1.85 ± 0.10 |

| MMP-1 + Zoanthenamine | 1.70 ± 0.37 | 1.45 ± 0.10 |

| MMP-1 + Zoanthamide | 2.30 ± 0.40 | 1.50 ± 0.05 |

| MMP-1 + Zooxathellamine | 2.20 ± 0.20 | 1.08 ± 0.10 |

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic properties of molecules, such as their electronic structure, conformational stability, and reactivity. nrel.govresearchgate.net In this compound research, DFT provides fundamental insights that complement the classical mechanics-based approaches of docking and MD simulations.

DFT calculations have been integral in studying potential this compound-based inhibitors for osteoporosis. researchgate.netnih.gov For the most promising compounds identified through docking and MD simulations (including 3α-hydroxyzoanthenamine, epioxythis compound, 7α-hydroxykuroshine E, and northis compound), DFT was used to elucidate their electronic structure and reactivity. researchgate.netnih.gov This level of analysis helps in understanding the chemical features that make these specific alkaloids potent inhibitors.